(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-11-18-20-12-16-13-22(10-9-17(16)23(18)21-14)19(24)8-7-15-5-3-2-4-6-15/h2-8,11-12H,9-10,13H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVNOMPRBJJVSU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C=CC4=CC=CC=C4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)/C=C/C4=CC=CC=C4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure combines elements from pyrazolo and pyrido-pyrimidine systems, which are known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₂₂N₄O₃, with a molecular weight of approximately 358.41 g/mol. The compound's structure features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core that enhances its interaction with biological targets due to its unique functional groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases involved in cell signaling pathways. For instance, derivatives of pyrazolo-pyrimidines are known to target tyrosine kinases and other protein kinases .
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
- Anti-inflammatory Effects : Research indicates that related compounds can inhibit inflammatory pathways, such as the NF-κB signaling pathway, which is crucial in many inflammatory diseases .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Compounds with similar structural motifs have demonstrated significant antitumor effects in various cancer cell lines. For example, certain derivatives have shown cytotoxicity against breast cancer and leukemia cells .
- Antimicrobial Properties : Some studies highlight the antimicrobial effects of related pyrazolo-pyrimidine compounds against bacterial strains and fungi .
Research Findings and Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Scientific Research Applications
Structural Characteristics
The compound features a unique pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is known for its diverse biological activities. The presence of multiple functional groups enhances its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 358.41 g/mol. The structural complexity allows for various modifications that can tailor its pharmacological properties.
Biological Activities
Compounds with similar structures have demonstrated a range of biological activities including:
- Antitumor Activity : Certain derivatives exhibit significant cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Antimicrobial Properties : The compound has shown potential against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Kinase Inhibition : Similar compounds have been reported to inhibit specific kinases involved in cancer progression and inflammation.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 6-(2-chlorophenyl)-8-methyl-pyrazolo[1,5-a]pyrimidin-7-one | Structure | Kinase inhibition |
| 7-(methylaminomethyl)-pyrazolo[1,5-a]pyrimidine | Structure | Antitumor activity |
| 2-methyl-8-hydroxy-pyrazolo[1,5-a]pyrimidine | Structure | Antimicrobial properties |
Therapeutic Applications
The unique structural features of (E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one suggest several therapeutic applications:
- Cancer Therapy : Due to its antitumor properties, this compound may serve as a lead structure for developing novel anticancer agents targeting specific molecular pathways.
- Infectious Diseases : Its antimicrobial activity positions it as a potential candidate for treating infections caused by resistant strains of bacteria and fungi.
- Neurogenic Disorders : Research indicates that derivatives of pyrazolo-pyrido compounds can act as inhibitors for P2X3 receptors, suggesting potential applications in pain management and neurogenic conditions.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and mechanisms of action of compounds related to this compound. For instance:
- A study demonstrated that certain analogs exhibited selective inhibition against specific kinases associated with cancer cell proliferation.
- Another research highlighted the antimicrobial efficacy of related compounds against a broad spectrum of pathogens .
These findings underscore the compound's potential in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyrimidine Family
Compound A : 2-Amino-5-(2,4-dimethoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4d)
- Core Structure : Dihydropyrazolo[1,5-a]pyrimidin-7-one.
- Substituents : 2,4-Dimethoxyphenyl at position 5, 4-hydroxyphenyl diazenyl at position 3.
- Synthesis : Prepared via multicomponent reactions using aromatic aldehydes .
- Key Differences: Lacks the pyrido ring fusion and propenone group present in the target compound. The diazenyl group may confer distinct electronic properties.
Compound B : 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n)
- Core Structure : Similar to Compound A but with a trifluoromethylphenyl substituent.
- Substituents : CF₃ group enhances lipophilicity and metabolic stability.
- Synthesis: Utilizes substituted phenacyl chlorides in ethanol under reflux .
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl and phenyl groups in the target compound.
Compound C : 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (2–10)
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one with a thioether linkage.
- Substituents : Varied aryl groups at the thioether position.
- Synthesis: Derived from reactions of tetrahydro-6-thioxo-pyrazolo-pyrimidinones with phenacyl chlorides .
- Key Differences: The thioether and ketone functionalities differentiate this class from the target compound’s propenone and fused pyrido ring.
Implications of Structural Variations
Solubility: The propenone group could increase polarity relative to Compounds C’s thioether, but the 2-methyl and phenyl groups may counterbalance this by enhancing hydrophobicity.
Synthetic Accessibility : Compounds A and B are synthesized via streamlined multicomponent reactions, whereas the target compound’s pyrido fusion likely requires more complex cyclization steps, as seen in pyrazolo-pyrimidine syntheses .
Methodological Considerations in Similarity Analysis
- Structural Similarity Metrics : Tools like Tanimoto coefficients or RMSD-based alignment (e.g., using crystallographic data from SHELX or ORTEP ) are critical for quantifying differences in core scaffolds and substituents.
- Biological Relevance: While structural similarity often predicts analogous activity (the "similar property principle"), minor changes (e.g., CF₃ vs. CH₃) can drastically alter pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
